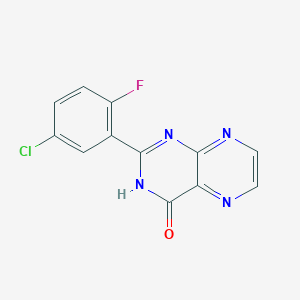

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Description

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXMXGXQKYVLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659064 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914289-59-1 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Pteridines

One effective route to this compound involves the preparation of 4-chloropteridine derivatives followed by substitution with 5-chloro-2-fluorophenyl amine or related nucleophiles.

Step 1: Synthesis of 4-chloropteridine intermediates can be achieved by chlorination of pteridin-4-ol derivatives using reagents such as phosphoryl chloride (POCl3) in the presence of catalytic dimethylformamide (DMF) under reflux conditions. This step converts the hydroxyl group at position 4 to a chloro substituent, activating the pteridine ring for nucleophilic substitution.

Step 2: The 4-chloropteridine intermediate undergoes nucleophilic aromatic substitution with 5-chloro-2-fluoroaniline or its derivatives in a polar aprotic solvent such as DMF or isopropanol. The reaction typically proceeds at room temperature or under mild heating, yielding the target this compound after purification.

S-Alkylation of 2-Thioxo-2,3-dihydropteridin-4(1H)-ones

A related synthetic approach involves the preparation of 2-thioxo derivatives of pteridin-4-ones, followed by S-alkylation to introduce alkylthio substituents at position 2. Although this method is more commonly used for alkylthio derivatives, it provides insight into the functionalization of the pteridinone core and could be adapted for aryl substitution.

Experimental Data and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of pteridin-4-ol | Phosphoryl chloride, DMF, reflux | ~80 | Converts 4-hydroxy to 4-chloro pteridine |

| 2 | Nucleophilic aromatic substitution | 5-chloro-2-fluoroaniline, DMF or isopropanol, room temp or mild heat | 67-85 | Forms this compound |

| 3 | Ullmann coupling (alternative) | CuI or CuBr catalyst, diamine ligand, toluene or DMF, 60-130 °C, 12 h | 80-95 | Copper-catalyzed C-N bond formation, high efficiency |

Research Findings and Optimization Notes

Solvent choice: Polar aprotic solvents like DMF and DMSO favor nucleophilic aromatic substitution and Ullmann coupling by stabilizing charged intermediates.

Temperature: Moderate heating (60–130 °C) enhances reaction rates without significant decomposition.

Catalysts and additives: Copper(I) salts such as cuprous iodide or cuprous bromide, combined with diamine ligands, improve coupling yields and selectivity.

Purification: Silica gel column chromatography using petroleum ether and ethyl acetate gradients effectively separates the target compound from by-products.

Yields: Reported yields for analogous pteridinone derivatives range from 67% to over 90%, indicating the robustness of these synthetic routes.

Chemical Reactions Analysis

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Overview

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family, characterized by its bicyclic structure containing nitrogen atoms. Its molecular formula is C17H10ClFN6. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This compound has shown promise in various biological activities, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of certain kinases, which are crucial for regulating various cellular processes. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Biological Activity

Recent studies indicate that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in viral replication, suggesting potential applications in antiviral therapies.

- Antimicrobial Properties : Its structure suggests possible effectiveness against bacteria and fungi, warranting further investigation into its antimicrobial capabilities.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Enzyme Inhibition : A study highlighted its role as an inhibitor of viral replication enzymes, demonstrating a significant reduction in viral loads in treated cell lines.

- Anticancer Activity : In a comparative analysis with other pteridine derivatives, this compound exhibited enhanced binding affinities towards specific kinases implicated in cancer progression.

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of pteridine derivatives revealed that the unique halogen substitutions on this compound enhance its potency against various biological targets compared to other analogs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4(3H)-pteridinone | Amino group at position 2 | Antiviral properties |

| 6-Methylpteridin-4(3H)-one | Methyl group at position 6 | Anticancer activity |

| 5-Fluoropteryline | Fluoro substituent on pteridine | Potential antibacterial effects |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one to achieve high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of 5,6-diaminouracil derivatives with diethyl acetylenedicarboxylate (DMAD) under controlled conditions. Critical parameters include:

- Temperature : Refluxing in methanol (~60–80°C) to promote cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the target compound .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMAD, MeOH, RT | ~90 | 85% |

| 2 | Cyclization, reflux | 60–70 | ≥95% |

Q. How is the structural elucidation of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., chloro, fluoro groups) and confirm the pteridinone scaffold .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (CHClFNO, MW 276.66) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths/angles and intramolecular interactions .

Q. What experimental protocols are recommended for assessing the compound's stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Key Findings : Fluorophenyl groups enhance stability in acidic conditions, while the pteridinone ring may hydrolyze under alkaline pH .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like MOE or AutoDock to simulate interactions with viral proteases or kinase domains. The chloro-fluorophenyl moiety often occupies hydrophobic pockets .

- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bonding networks .

- Data Contradiction Note : In vitro antiviral assays may show no activity (e.g., against HIV ), while computational models suggest target affinity. This discrepancy highlights the need to validate in vivo permeability and metabolic stability .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution. Fluorine substituents may improve membrane permeability but increase metabolic clearance .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the pteridinone ring could reduce efficacy .

- Case Study : In vitro cytotoxicity (IC = 2 µM) but poor in vivo tumor suppression may stem from rapid hepatic glucuronidation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modification Sites :

- Position 2 : Replace chloro-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Position 4 : Introduce methyl groups to stabilize the keto-enol tautomer .

- Biological Testing : Compare IC values against parental compounds in enzyme inhibition assays .

- Data Table :

| Analog | Modification | IC (µM) |

|---|---|---|

| Parent Compound | None | 5.2 |

| 2-Nitro-phenyl derivative | Nitro substitution | 1.8 |

| 4-Methyl-pteridinone | Methyl at position 4 | 3.4 |

Data Contradiction Analysis

Q. Why does this compound show divergent activity in enzyme inhibition vs. cell-based assays?

- Key Factors :

- Cellular Uptake : LogP values >3 may limit diffusion through hydrophilic membranes despite strong enzyme binding .

- Off-Target Effects : Fluoroaryl groups could interact with serum proteins (e.g., albumin), reducing free compound concentration .

- Resolution Strategy :

- Free Fraction Analysis : Use equilibrium dialysis to measure protein binding .

- Proteomics : Identify unintended targets via affinity pulldown assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.